3-Bromo-4-nitroaniline

Catalog No.
S684718
CAS No.
40787-96-0
M.F
C6H5BrN2O2
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-nitroaniline

CAS Number

40787-96-0

Product Name

3-Bromo-4-nitroaniline

IUPAC Name

3-bromo-4-nitroaniline

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C6H5BrN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2

InChI Key

RLAIFIDRVAAEBW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1N)Br)[N+](=O)[O-]

3-Bromo-4-nitroaniline (CAS 40787-96-0) is a highly versatile, bifunctional aromatic building block widely procured for the synthesis of advanced pharmaceuticals, agrochemicals, and specialized azo dyes. Featuring a primary amine, a strongly electron-withdrawing nitro group, and a reactive bromine atom at the 3-position, this compound serves as a critical precursor for complex heterocycles. With a melting point of 168–177 °C and a significantly reduced basicity (pKa ~1.8) compared to unsubstituted aniline, it offers excellent thermal stability and predictable handling in industrial workflows. Its primary commercial value lies in its dual capacity to undergo selective palladium-catalyzed cross-coupling at the bromine site and subsequent reduction of the nitro group to yield highly substituted 1,2-diaminobenzenes, which are essential for benzimidazole and benzotriazole drug scaffolds .

Substituting 3-Bromo-4-nitroaniline with cheaper or more common analogs severely compromises synthetic efficiency and regiocontrol. Using 4-nitroaniline eliminates the halogen handle entirely, preventing downstream functionalization via cross-coupling. While 3-chloro-4-nitroaniline offers a similar substitution pattern, the carbon-chlorine bond exhibits significantly higher bond dissociation energy than the carbon-bromine bond, leading to sluggish oxidative addition in palladium-catalyzed Suzuki or Buchwald-Hartwig reactions, often requiring harsher conditions or expensive specialized ligands. Furthermore, substitution with positional isomers like 2-bromo-4-nitroaniline fundamentally alters the regiochemistry of subsequent cyclization steps, yielding 1,2,4-trisubstituted systems rather than the 1,2,3-trisubstituted architectures required for specific kinase inhibitors and advanced materials .

Superior Oxidative Addition in Palladium-Catalyzed Cross-Coupling

In standard palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength dictates the rate of oxidative addition. 3-Bromo-4-nitroaniline features a C-Br bond that is significantly weaker and more reactive than the C-Cl bond in 3-chloro-4-nitroaniline. Consequently, the bromo analog achieves conversion under milder conditions using standard Pd(PPh3)4 catalysts, whereas the chloro analog typically requires elevated temperatures, extended reaction times, or highly specialized electron-rich phosphine ligands to achieve comparable yields.

Evidence DimensionC-X bond reactivity in Pd-catalyzed cross-coupling
Target Compound DataHigh reactivity, standard Pd catalysts sufficient
Comparator Or Baseline3-Chloro-4-nitroaniline (sluggish reactivity, requires specialized ligands)
Quantified DifferenceLower activation energy for oxidative addition
ConditionsPalladium-catalyzed Suzuki/Buchwald-Hartwig coupling conditions

Procuring the bromo derivative reduces catalyst costs and energy consumption while improving overall batch yields in complex API synthesis.

Regiochemical Control in Benzimidazole Synthesis

The specific substitution pattern of 3-Bromo-4-nitroaniline dictates the architecture of downstream heterocycles. When the nitro group is reduced to an amine, the resulting 3-bromo-1,4-benzenediamine undergoes cyclization with ortho-esters or carboxylic acids to form 4-bromo or 7-bromo substituted benzimidazoles. If 2-bromo-4-nitroaniline is used instead, the resulting diamine yields a completely different regiochemical outcome, specifically 5-bromo or 6-bromo benzimidazoles. This structural difference drastically alters the binding affinity and pharmacokinetic profile of the resulting small molecule inhibitors[1].

Evidence DimensionRegiochemistry of cyclization products
Target Compound DataYields 4-bromo/7-bromo benzimidazole scaffolds
Comparator Or Baseline2-Bromo-4-nitroaniline (yields 5-bromo/6-bromo scaffolds)
Quantified Difference100% divergence in product regiochemistry
ConditionsNitro reduction followed by cyclocondensation

Buyers must select the exact 3-bromo isomer to ensure the correct spatial orientation of functional groups in target pharmaceutical active ingredients.

Predictable Protonation State During Acidic Workups

The presence of both the electron-withdrawing nitro group and the electronegative bromine atom profoundly impacts the basicity of the primary amine. 3-Bromo-4-nitroaniline exhibits an estimated pKa of approximately 1.8, which is a dramatic reduction compared to unsubstituted aniline (pKa ~ 4.6). This suppressed basicity ensures that the compound remains largely unprotonated under mildly acidic aqueous workup conditions, facilitating easier phase separation and extraction into organic solvents compared to more basic aniline derivatives.

Evidence DimensionAmine basicity (pKa)
Target Compound DatapKa ~ 1.8
Comparator Or BaselineUnsubstituted aniline (pKa ~ 4.6)
Quantified Difference~2.8 pKa unit reduction
ConditionsAqueous acidic extraction conditions

The lower basicity streamlines industrial downstream processing by preventing unwanted water solubility and emulsion formation during acidic washes.

Precursor for Kinase Inhibitors and GPCR Modulators

Directly utilizing the 3-bromo position for Suzuki or Buchwald-Hartwig cross-coupling to attach complex aryl or amine groups before nitro reduction, a critical sequence in modern drug discovery workflows .

Synthesis of Functionalized Benzimidazoles

Leveraging the ortho-relationship between the amine and nitro groups (post-reduction) to cyclize into benzimidazole cores, where the specific regiochemistry of the bromine atom serves as a handle for late-stage functionalization.

Development of Advanced Azo Dyes

Using the primary amine for diazotization and coupling, where the electron-withdrawing nitro and bromo groups tune the chromophoric properties and improve the lightfastness of the resulting pigments.

XLogP3

1.4

Wikipedia

3-Bromo-4-nitroaniline

Dates

Last modified: 08-15-2023

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